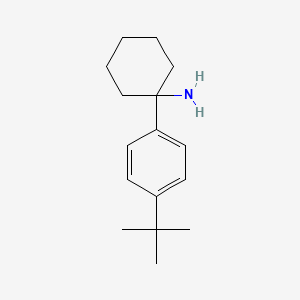
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide is a compound that features a trifluoromethyl group attached to a pyrazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group imparts significant electron-withdrawing characteristics, which can influence the compound’s reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)hydrazine with an α,β-unsaturated carbonyl compound can yield the desired pyrazole derivative. The subsequent introduction of the amino and amide groups can be achieved through standard organic synthesis techniques, such as amination and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
科学研究应用
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It can be employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity .
作用机制
The mechanism of action of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition or modulation of enzyme activity, affecting various biological pathways .
相似化合物的比较
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share the amino group and have similar pharmacological properties.
Trifluoromethyl-substituted 2H-furans: These compounds also contain the trifluoromethyl group and exhibit similar reactivity and applications.
Uniqueness
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide is unique due to the combination of the pyrazole ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H9F3N4O |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)4-1-13-14(2-4)3-5(11)6(12)15/h1-2,5H,3,11H2,(H2,12,15) |
InChI 键 |
GDYNDKHWDVRCAO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CC(C(=O)N)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)












